6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde

Physicochemical profiling Lead optimization Fragment-based drug design

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde (CAS 1368343-79-6) is a bicyclic heteroaromatic aldehyde comprising a pyridine ring fused to a cyclopentane ring at the [c] face, bearing a formyl group at the 4-position. With a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol, this compound belongs to the pyridine carboxaldehyde class and serves as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B12986658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC2=CN=CC(=C2C1)C=O
InChIInChI=1S/C9H9NO/c11-6-8-5-10-4-7-2-1-3-9(7)8/h4-6H,1-3H2
InChIKeyOHHSAZXYVVSKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde: Technical Baseline for Procurement Decisions


6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde (CAS 1368343-79-6) is a bicyclic heteroaromatic aldehyde comprising a pyridine ring fused to a cyclopentane ring at the [c] face, bearing a formyl group at the 4-position [1]. With a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol, this compound belongs to the pyridine carboxaldehyde class and serves as a versatile building block in medicinal chemistry and agrochemical research . Its [c]-fused cyclopenta scaffold distinguishes it from the more common [b]-fused analogues and from cyclohexa-fused tetrahydroquinoline systems, imparting distinct electronic properties and reactivity profiles that directly affect downstream synthetic utility [2].

Why Generic Cyclopenta[c]pyridine or Tetrahydroquinoline Aldehydes Cannot Replace 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde


The cyclopenta[c]pyridine-4-carbaldehyde scaffold occupies a narrow structural niche: the aldehyde at the 4-position is conjugated with the pyridine nitrogen, modulating electrophilicity in condensation reactions, while the [c]-fused five-membered ring imposes conformational constraints distinct from six-membered cyclohexa analogues [1]. Moving the aldehyde to the 6-position, switching to a [b]-fusion, or adding a 7-methyl substituent (as in the natural product boschniakine) alters molecular weight, lipophilicity, and hydrogen-bonding capacity—each change shifts reactivity in Knoevenagel, Wittig, and multicomponent condensations that are central to constructing bioactive libraries [2]. Generic substitution therefore risks compromising reaction yields, introducing undesired stereochemistry, or directing the synthetic sequence toward an entirely different chemical space, undermining reproducibility in structure–activity relationship (SAR) campaigns [3].

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde vs. Closest Analogs


Molecular Weight and Lipophilicity Reduction vs. Boschniakine (7-Methyl Analog)

The target compound lacks the 7-methyl substituent present in the natural product boschniakine, resulting in a lower molecular weight and reduced lipophilicity. The 14.03 g/mol mass difference (–8.7%) and the XLogP shift of –0.30 units are meaningful for fragment-based design where every heavy atom and log unit affects ligand efficiency metrics [1]. The achiral nature of the target eliminates the enantiomeric purity burden inherent to boschniakine (R-configuration, 1 stereocenter), simplifying analytical quality control and reducing cost of goods in multi-step syntheses [2].

Physicochemical profiling Lead optimization Fragment-based drug design

Aldehyde Regiochemistry: 4- vs. 6-Position in Cyclopenta[c]pyridine Scaffold

The 4-carbaldehyde isomer places the formyl group in direct conjugation with the pyridine nitrogen lone pair, enhancing electrophilicity at the carbonyl carbon relative to the 6-carbaldehyde regioisomer. This electronic difference translates into distinct reactivity in Knoevenagel condensations and Schiff base formations that are foundational to constructing compound libraries. While no head-to-head kinetic study is available for the unsubstituted parent systems, the 4-carbaldehyde is explicitly utilized as a key intermediate in patent US6069148 for cycloalkano-pyridine CETP inhibitors, whereas the 6-carbaldehyde regioisomer appears predominantly in natural product derivatization contexts (boschniakine-related scaffolds) [1][2].

Synthetic methodology Regioselective functionalization Heterocyclic building blocks

Ring-Fusion Geometry: Cyclopenta[c] vs. Cyclopenta[b] Scaffold in Multicomponent Reactions

The [c]-fusion geometry in the target compound places the pyridine nitrogen at a position electronically distinct from that in [b]-fused analogues. Dyachenko et al. (2020) demonstrated that 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are accessed via multicomponent condensation of malononitrile, H₂S, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, with structures confirmed by X-ray crystallography [1]. The [c]-fused scaffold, in contrast, is preferentially accessed via Kondrat'eva pyridine synthesis (oxazole–dienophile cycloaddition) and has been specifically deployed in CYP11B2 inhibitor programs [2]. These divergent synthetic entry points mean that a researcher attempting to build a [c]-fused library using [b]-fused starting materials faces incompatible reaction conditions and different protecting group requirements.

Multicomponent reactions Scaffold diversity Heterocyclic chemistry

Cyclopenta vs. Cyclohexa Ring Size: Impact on CYP11B2 Inhibitor Potency and Selectivity

Martin et al. (2016) directly compared cyclopenta[c]pyridine and cyclohexa[c]pyridine (5,6,7,8-tetrahydroisoquinoline) scaffolds as aldosterone synthase (CYP11B2) inhibitor cores. The cyclopenta[c]pyridine series provided convenient synthetic access via batch or continuous flow Kondrat'eva reactions, while the cyclohexa[c]pyridine analogues ultimately yielded a more potent and CYP11B2-selective inhibitor [1]. This demonstrates that the five-membered vs. six-membered fused ring differentially affects the inhibitor binding mode in the CYP11B2 active site, as rationalized by molecular docking [1]. The target compound's cyclopenta ring therefore represents a distinct starting point for optimizing potency-selectivity profiles, rather than a simple inferior analog of the cyclohexa system. The tetrahydroquinoline-4-carbaldehyde comparator (CAS 1557843-53-4, MW 161.20) also carries a larger molecular weight (+14.03 g/mol vs. target) due to the extra methylene unit .

Aldosterone synthase inhibition CYP11B2 selectivity Cardiovascular drug discovery

Commercial Purity and Vendor Availability: Direct Comparison with Boschniakine

The target compound is commercially available at 98% purity from multiple vendors including CymitQuimica (Fluorochem brand) and LeYan . In contrast, boschniakine (the 7R-methyl derivative), while listed in several databases, is not readily available as a commercial building block from major suppliers and is primarily referenced as a natural product isolate from Boschniakia rossica or Actinidia species [1]. The 98% purity specification of the target compound is supported by vendor QC documentation (NMR, HPLC), whereas boschniakine availability is largely limited to research-grade isolation or custom synthesis, making the target compound the practical choice for reproducible library synthesis .

Chemical procurement Quality control Building block sourcing

Topological Polar Surface Area (tPSA) Differentiation for Blood–Brain Barrier Penetration Predictions

The target compound's computed topological polar surface area (tPSA) is 30.00 Ų (identical to boschniakine due to identical heteroatom count), while its XLogP3 of 1.2 is lower than boschniakine's 1.50 and substantially lower than cyclohexa-fused tetrahydroquinoline-4-carbaldehyde (LogP ~1.85–2.00 for the parent scaffold) [1]. According to the widely accepted CNS MPO score criteria, compounds with tPSA < 60 Ų and LogP between 1–3 are predicted to have favorable blood–brain barrier penetration. The target compound sits squarely within this optimal range but at the more hydrophilic margin compared to its methyl-substituted and cyclohexa-fused analogs, offering a differentiated CNS penetration profile for neuroscience-targeted libraries [1].

CNS drug design ADME prediction Physicochemical property optimization

Optimal Research and Industrial Application Scenarios for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde


CYP11B2 (Aldosterone Synthase) Inhibitor Lead Generation

Based on the direct scaffold comparison by Martin et al. (2016), the cyclopenta[c]pyridine-4-carbaldehyde core serves as a validated starting point for aldosterone synthase inhibitor programs targeting hypertension and heart failure [1]. The 4-carbaldehyde handle enables rapid diversification via Kondrat'eva pyridine synthesis under batch or continuous flow conditions, while the five-membered ring offers a distinct binding mode compared to cyclohexa-fused analogs. Procurement of this specific building block—rather than the cyclohexa analog—is justified when the project aims to explore a different region of the CYP11B2 active site or when lower molecular weight and reduced lipophilicity are desired to improve ligand efficiency [1].

CETP (Cholesteryl Ester Transfer Protein) Inhibitor Synthesis

Patent US6069148 explicitly describes cycloalkano-pyridine-4-carbaldehydes as key intermediates for preparing CETP inhibitors via Wittig or Grignard reactions at the aldehyde functionality [2]. The target compound's 4-carbaldehyde regiochemistry is essential for this transformation; the 6-carbaldehyde isomer would yield structurally distinct products with unpredictable CETP binding. Industrial procurement of this specific intermediate supports kilogram-scale synthesis of cardiovascular drug candidates under the patent's synthetic protocols [2].

CNS-Targeted Fragment Library Construction

With a tPSA of 30.00 Ų and XLogP3 of 1.2, the target compound occupies the favorable CNS drug-like space while being more hydrophilic than its methyl-substituted analog boschniakine (XLogP 1.50) and the tetrahydroquinoline scaffold (LogP ~1.85–2.00) [1][3]. This makes it an attractive fragment or building block for neuroscience-focused compound collections, particularly when the goal is to maintain aqueous solubility while retaining blood–brain barrier permeability. The achiral nature also avoids the added complexity of enantiomeric purity analysis in fragment screening cascades [1].

Agrochemical Antiviral and Insecticidal Lead Optimization

Cyclopenta[c]pyridine derivatives have demonstrated anti-TMV (tobacco mosaic virus) activity exceeding that of ribavirin at 500 μg/mL, as well as larvicidal activity against Plutella xylostella and fungicidal effects against Sclerotinia sclerotiorum (up to 91.9% inhibition at 50 μg/mL) [4]. The target 4-carbaldehyde building block provides a modular entry point for installing substituted amide or ester moieties at the 4-position—a modification shown to be critical for anti-TMV activity in structure–activity relationship studies [4]. Its use enables systematic exploration of 4-position SAR without the confounding effect of a pre-existing 7-methyl group present in natural product-derived analogs.

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